Cas no 7779-77-3 (Isobutyl 2-aminobenzoate)
Isobutyl 2-aminobenzoate Chemical and Physical Properties
Names and Identifiers
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- Isobutyl 2-aminobenzoate
- 2-Methylpropyl 2-aminobenzoate
- Isobutyl anthranilate
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- MDL: MFCD00053630
- Inchi: 1S/C11H15NO2/c1-8(2)7-14-11(13)9-5-3-4-6-10(9)12/h3-6,8H,7,12H2,1-2H3
- InChI Key: ILCLJQFCMRCPNM-UHFFFAOYSA-N
- SMILES: CC(C)COC(=O)C1=CC=CC=C1N
Computed Properties
- Exact Mass: 193.11000
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 192
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 4
- XLogP3: nothing
Experimental Properties
- Density: 1,06 g/cm3
- Boiling Point: 118 °C
- Stability/Shelf Life: Stable, but air and light sensitive. Combustible. Hydrolyses under acidic or basic conditions.
- PSA: 52.32000
- LogP: 2.66280
- FEMA: 2182
Isobutyl 2-aminobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 018752-1g |
Isobutyl anthranilate |
7779-77-3 | 98% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 018752-5g |
Isobutyl anthranilate |
7779-77-3 | 98% | 5g |
£24.00 | 2022-03-01 | |
| Fluorochem | 018752-100g |
Isobutyl anthranilate |
7779-77-3 | 98% | 100g |
£364.00 | 2022-03-01 | |
| Alichem | A019097310-500g |
Isobutyl 2-aminobenzoate |
7779-77-3 | 95% | 500g |
$734.02 | 2023-09-01 | |
| abcr | AB150811-25 g |
Isobutyl anthranilate, 98%; . |
7779-77-3 | 98% | 25g |
€238.60 | 2023-05-09 | |
| abcr | AB150811-100 g |
Isobutyl anthranilate, 98%; . |
7779-77-3 | 98% | 100g |
€604.10 | 2023-05-09 | |
| Crysdot LLC | CD12031572-500g |
Isobutyl 2-aminobenzoate |
7779-77-3 | 95+% | 500g |
$742 | 2024-07-24 | |
| A2B Chem LLC | AC69029-25g |
Isobutyl 2-aminobenzoate |
7779-77-3 | 98% | 25g |
$224.00 | 2024-04-19 | |
| A2B Chem LLC | AC69029-100g |
Isobutyl 2-aminobenzoate |
7779-77-3 | 98% | 100g |
$511.00 | 2024-04-19 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-286021-5g |
Isobutyl anthranilate, |
7779-77-3 | 5g |
¥451.00 | 2023-09-05 |
Isobutyl 2-aminobenzoate Suppliers
Isobutyl 2-aminobenzoate Related Literature
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on Isobutyl 2-aminobenzoate
Research Brief on Isobutyl 2-aminobenzoate (CAS: 7779-77-3): Recent Advances and Applications in Chemical Biology and Medicine
Isobutyl 2-aminobenzoate (CAS: 7779-77-3), also known as isobutyl anthranilate, is a chemical compound with significant applications in the fields of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a versatile intermediate in drug synthesis, as well as its role in fragrance and flavor industries. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activities, and emerging applications in medicine.
One of the most notable advancements in the study of Isobutyl 2-aminobenzoate is its application in the synthesis of novel pharmaceutical agents. Researchers have explored its use as a building block for the development of anti-inflammatory and analgesic compounds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of Isobutyl 2-aminobenzoate exhibit promising COX-2 inhibitory activity, suggesting potential for use in non-steroidal anti-inflammatory drugs (NSAIDs). The study utilized molecular docking and in vitro assays to validate these findings, providing a strong foundation for future drug development efforts.
In addition to its pharmaceutical applications, Isobutyl 2-aminobenzoate has been investigated for its role in chemical biology. Recent research has focused on its ability to modulate enzyme activity and interact with biological targets. For instance, a study in Bioorganic & Medicinal Chemistry Letters (2023) reported that Isobutyl 2-aminobenzoate derivatives can act as potent inhibitors of certain proteases, which are implicated in various disease pathways. This discovery opens new avenues for the design of targeted therapies for conditions such as cancer and neurodegenerative disorders.
The synthesis and optimization of Isobutyl 2-aminobenzoate have also seen significant progress. A 2022 publication in Organic Process Research & Development detailed a novel, scalable method for producing high-purity Isobutyl 2-aminobenzoate using green chemistry principles. This method not only improves yield and efficiency but also reduces environmental impact, aligning with the growing demand for sustainable chemical processes in the pharmaceutical industry.
Looking ahead, the potential of Isobutyl 2-aminobenzoate in drug delivery systems is an area of active research. Preliminary studies suggest that its lipophilic properties make it a suitable candidate for enhancing the bioavailability of poorly soluble drugs. Researchers are also exploring its use in prodrug formulations, where it could serve as a masking agent to improve drug stability and absorption. These developments underscore the compound's versatility and its growing importance in modern medicinal chemistry.
In conclusion, Isobutyl 2-aminobenzoate (CAS: 7779-77-3) continues to be a compound of significant interest in chemical biology and pharmaceutical research. Its diverse applications, from drug synthesis to enzyme modulation, highlight its potential as a key player in the development of next-generation therapeutics. Future studies are expected to further elucidate its mechanisms of action and expand its utility in medicine and beyond.
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